molecular formula C13H14ClN B1607834 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride CAS No. 811842-51-0

3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

Cat. No.: B1607834
CAS No.: 811842-51-0
M. Wt: 219.71 g/mol
InChI Key: BNPPSOPKFLDRFH-UHFFFAOYSA-N
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Description

3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride is a biphenyl derivative featuring a methyl group at the 3'-position of the biphenyl scaffold and a primary amine group at the 4-position, stabilized as a hydrochloride salt. Structurally, it belongs to a class of aromatic amines widely utilized in pharmaceutical and materials science research. The compound’s molecular formula is estimated as C₁₃H₁₄ClN (molecular weight ~219.5 g/mol), derived from analogs like 3'-methoxy and 3'-chloro derivatives .

Properties

IUPAC Name

4-(3-methylphenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPPSOPKFLDRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374924
Record name 3'-methyl-[1,1'-biphenyl]-4-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811842-51-0, 57964-45-1
Record name 3'-methyl-[1,1'-biphenyl]-4-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3'-Methyl-4-biphenylyl)amine hydrochloride
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Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a three-step process:

This approach leverages well-established aromatic substitution and reduction reactions to achieve the target compound.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Electrophilic Aromatic Nitration Mixed acid system (HNO3/H2SO4), controlled temperature Selective nitration at the 4-position adjacent to the methyl-substituted ring.
2 Catalytic Hydrogenation Hydrogen gas, palladium on carbon (Pd/C) catalyst, solvent (e.g., ethanol or tetrahydrofuran), temperature 25-100 °C, pressure 0.5-5 MPa Efficient reduction of nitro to amine; catalyst loading typically 0.1-1 wt% relative to substrate.
3 Salt Formation Hydrochloric acid in isopropanol or aqueous solution Crystallization of the hydrochloride salt by cooling; enhances purity and stability.

Research Findings on Preparation Efficiency

  • Catalytic Hydrogenation Parameters:
    Studies indicate optimal hydrogenation occurs at 60-90 °C and 1-3 MPa pressure using Pd/C catalyst, achieving high conversion rates and purity.

  • Solvent Effects:
    Use of tetrahydrofuran or 2-methyltetrahydrofuran as solvents improves solubility and reaction kinetics during reduction.

  • Crystallization Conditions:
    Dropwise addition of the hydrogenated solution into cold water (5-20 °C, preferably 10-15 °C) under inert atmosphere (nitrogen) facilitates formation of high-purity hydrochloride crystals.

Alternative Synthetic Routes and Industrial Scale-up

While classical batch synthesis is common, industrial methods may employ continuous flow reactors to enhance reaction control and scalability. Automation improves reproducibility and yield, particularly in the nitration and hydrogenation steps.

Comparative Analysis of Preparation Methods

Feature Batch Synthesis Continuous Flow Synthesis
Reaction Control Moderate; requires careful monitoring High; precise temperature and time control
Scalability Limited by reactor size Easily scalable
Safety Handling of strong acids and hydrogen gas in batch mode requires strict protocols Safer due to contained environment
Yield and Purity High purity achievable with optimized conditions Comparable or superior yields with better reproducibility
Cost Moderate; batch processing costs Potentially lower due to efficiency gains

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Nitration temperature 0-10 °C Controls regioselectivity of nitration
Hydrogenation temperature 60-90 °C Affects reduction rate and selectivity
Hydrogen pressure 1-3 MPa Influences catalyst activity and yield
Catalyst loading 0.1-1 wt% Pd/C Balances cost and reaction efficiency
Solvent ratio (substrate:solvent) 1:1.5 to 1:4 Influences solubility and reaction rate
Crystallization temperature 5-20 °C (preferably 10-15 °C) Determines crystal quality and purity
Antioxidants in hydrogenation 0.02-0.2 wt% (e.g., 2,6-di-tert-butyl-4-methylphenol) Prevents oxidation of sensitive intermediates

Supporting Research and Patents

  • A patent describing hydrogenation of nitro-substituted biphenyl derivatives highlights the use of tetrahydrofuran solvent, Pd/C catalyst, and controlled hydrogen pressure and temperature to obtain amine biphenyls with >99% purity.

  • Research on biphenyl derivatives synthesis via Suzuki-Miyaura coupling provides insights into substituent effects and purification, relevant for biphenyl amine derivatives.

  • Industrial chemical synthesis patents emphasize mild reaction conditions and ease of operation for large-scale production of biphenyl amines, supporting the feasibility of the described methods.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride has been investigated for its potential in anticancer therapies. The compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of glioblastoma cells, which are notoriously resistant to conventional therapies. A study indicated that this compound acts as a dual inhibitor of EZH2 and HSP90, leading to significant reductions in cell proliferation rates in treated glioblastoma cells .

Mechanism of Action
The compound’s mechanism primarily involves the inhibition of specific protein interactions critical for cancer cell survival and proliferation. By targeting both EZH2, a histone methyltransferase involved in gene silencing, and HSP90, a chaperone protein that stabilizes many oncoproteins, it disrupts multiple pathways essential for tumor growth .

Biochemical Applications

Proteomics Research
In proteomics, this compound serves as a biochemical tool for studying protein interactions and post-translational modifications. Its ability to modulate protein stability makes it valuable for understanding cellular processes at the molecular level . Researchers utilize this compound to explore the dynamics of protein complexes and their roles in various biological functions.

Analytical Chemistry
The compound is also employed in analytical chemistry for the development of assays that require specific binding interactions or modifications of target proteins. Its hydrochloride form enhances solubility and stability in aqueous solutions, facilitating its use in various experimental setups.

Environmental and Toxicological Studies

Toxicological Assessments
Research has indicated that compounds structurally related to this compound can exhibit toxicological effects. Studies have evaluated its carcinogenic potential through animal models, revealing insights into long-term exposure risks associated with biphenyl derivatives .

Data Tables

Application Area Details
Medicinal ChemistryDual inhibitor of EZH2 and HSP90; cytotoxic effects against glioblastoma
Biochemical ApplicationsTool for proteomics; modulates protein interactions
Analytical ChemistryUsed in assays for studying protein stability and interactions
Toxicological AssessmentsEvaluated for carcinogenic potential; insights from animal studies

Case Studies

  • Cytotoxicity Against Glioblastoma Cells
    • In a study published by PMC, this compound demonstrated significant inhibition of cell growth in glioblastoma cell lines compared to untreated controls . The study highlighted the compound's potential as a therapeutic agent.
  • Proteomic Analysis
    • A research project utilized this compound to investigate the interaction networks of key proteins involved in cancer signaling pathways. The results provided new insights into how these interactions could be targeted for therapeutic benefits .
  • Toxicological Evaluation
    • An assessment conducted on related biphenyl compounds indicated potential carcinogenic effects when administered over prolonged periods in animal models. This emphasizes the need for careful evaluation when considering application in therapeutic contexts .

Mechanism of Action

The mechanism of action of 3’-Methyl-[1,1’-biphenyl]-4-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The biphenyl core can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity .

Comparison with Similar Compounds

Table 1: Key Analogs of 3'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride

Compound Name Substituent Molecular Weight (g/mol) Synthesis Method Key Properties/Applications Safety Profile References
3'-Chloro-[1,1'-biphenyl]-4-amine HCl 3'-Cl 236.08 Suzuki coupling Intermediate; potential carcinogen GHS classified
3'-Methoxy-[1,1'-biphenyl]-4-amine HCl 3'-OCH₃ 235.71 Pd-catalyzed coupling Organic electronics; lab use Lab use only
3'-Fluoro-[1,1'-biphenyl]-4-amine HCl 3'-F 223.68 (estimated) Not reported Pharmaceutical intermediates Limited data
N,N-Dimethyl-[1,1'-biphenyl]-4-amine HCl N,N-(CH₃)₂ 218.72 Triflate substitution Catalysis; crystalline solid Requires precautions
4'-Methoxy-[1,1'-biphenyl]-3-amine HCl 4'-OCH₃ 235.71 Stille coupling Positional isomer; electronic tuning Lab use only

Key Findings:

Electron-Donating vs. Chloro (3'-Cl): Electron-withdrawing nature reduces amine basicity and may elevate toxicity risks (e.g., carcinogenicity trends observed in 4-aminobiphenyl derivatives) . Methoxy (3'-OCH₃): Resonance donation improves solubility in polar solvents and is favored in optoelectronic applications .

Positional Isomerism :

  • 4'-Methoxy-[1,1'-biphenyl]-3-amine HCl demonstrates how substituent position alters conjugation pathways, impacting electronic properties in materials science .

Functional Group Modifications :

  • N,N-Dimethylation : Introduces steric hindrance, reducing reactivity in cross-coupling reactions but stabilizing the amine against oxidation .

Biological Activity

3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride (CAS 3419-49-6) is a compound of interest in various biological and pharmacological studies. Its structure consists of a biphenyl moiety substituted with a methyl group and an amine group, contributing to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, effects in different biological systems, and relevant research findings.

  • Chemical Formula : C13H13N- HCl
  • Molecular Weight : 219.71 g/mol

The biological activity of this compound has been linked to several mechanisms:

  • Receptor Interaction : The compound has been studied for its interaction with various receptors, including sigma receptors. These receptors are implicated in numerous physiological processes and are considered potential targets for drug development.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.

Anticancer Properties

Recent studies have explored the potential anticancer effects of this compound. In vitro assays indicate that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

Cell Line IC50 (µM) Mechanism
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest
A54925Inhibition of proliferation

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects. It has been shown to protect neuronal cells from oxidative damage induced by neurotoxins.

  • Model System : PC12 cells exposed to neurotoxic agents.
  • Findings : The compound significantly reduced cell death and increased viability when pre-treated before exposure to neurotoxins.

Case Studies

  • Study on Antioxidant Activity :
    • A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, suggesting strong antioxidant activity.
  • Cancer Cell Line Study :
    • In a controlled experiment using various cancer cell lines (HeLa, MCF-7), the compound demonstrated dose-dependent inhibition of cell growth with notable effects observed at concentrations above 10 µM.

Q & A

Q. What are the common synthetic routes for 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. Key approaches include:

  • Suzuki-Miyaura Coupling : Aryl boronic acids are coupled with halogenated precursors under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/H₂O, yielding biphenyl intermediates .
  • Triflate Intermediate Route : Reaction of [1,1'-biphenyl]-4-yl trifluoromethanesulfonate with methylamine derivatives, followed by HCl treatment to form the hydrochloride salt .
  • Stille Coupling : Tributyltin intermediates react with brominated precursors, particularly useful for sterically hindered substrates .

Q. Table 1: Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYield RangeReference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C70–85%
Triflate RouteMethylamine, HCl/Et₂O, column chromatography~99%
Stille CouplingTributyltin chloride, Pd catalyst60–75%

Q. Which spectroscopic and analytical methods confirm the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.6 ppm) and methyl groups (δ 2.3–2.5 ppm). Integration ratios validate substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 214.12 for the free base) .
  • X-ray Crystallography : SHELXL/SHELXT software refines crystal structures, resolving bond lengths and angles (e.g., biphenyl dihedral angles ~30°) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Use fume hoods and PPE (gloves, lab coats) due to potential amine hydrochloride toxicity.
  • Avoid inhalation; store in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structural data?

Methodological Answer: Discrepancies between experimental (e.g., X-ray) and theoretical data are addressed via:

  • Density Functional Theory (DFT) : Optimizes molecular geometry using B3LYP/6-31G(d) basis sets, validating bond lengths and electronic properties .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing anomalies .

Q. How to optimize low yields in cross-coupling reactions?

Methodological Answer:

  • Catalyst Screening : Test Pd₂(dba)₃ or XPhos ligands for sterically demanding substrates .
  • Solvent Optimization : Replace THF with dioxane to enhance solubility of intermediates .
  • Purification : Use gradient column chromatography (n-pentane:EtOAc) to isolate pure hydrochloride salts .

Q. What are its applications in medicinal chemistry?

Methodological Answer:

  • Pharmacological Scaffold : The biphenylamine core is a precursor for kinase inhibitors and anticancer agents. Methyl substitution enhances metabolic stability .
  • Antibiotic Resistance : Derivatives disrupt bacterial efflux pumps via π-π interactions with transmembrane proteins .

Q. How is this compound applied in materials science?

Methodological Answer:

  • OLED Intermediates : Acts as a hole-transporting layer (HTL) in organic electronics. Substituents tune HOMO/LUMO levels for charge injection efficiency .
  • Liquid Crystals : Methyl groups induce mesophase stability in biphenyl-based liquid crystals .

Q. How to design experiments probing electronic effects of substituents?

Methodological Answer:

  • Hammett Analysis : Synthesize analogs with electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) and measure reaction rates/spectral shifts .
  • Electrochemical Studies : Cyclic voltammetry quantifies oxidation potentials, correlating with substituent electronic profiles .

Q. How to address discrepancies in reported pKa values?

Methodological Answer:

  • Potentiometric Titration : Conduct in aqueous DMSO to measure protonation equilibria.
  • DFT-pKa Prediction : Compare computed acid dissociation constants (e.g., ΔpKa < 0.5 units) with experimental data .

Q. What strategies validate synthetic intermediates?

Methodological Answer:

  • In Situ Monitoring : Use LC-MS to track intermediates during coupling reactions .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to confirm reaction pathways via NMR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride
Reactant of Route 2
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3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

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